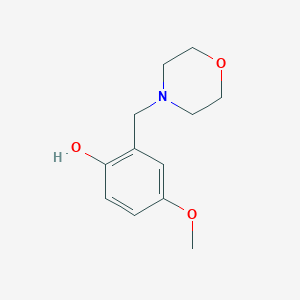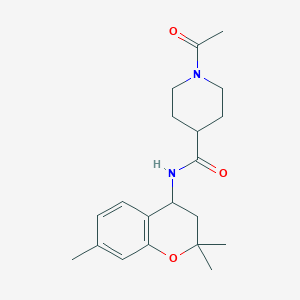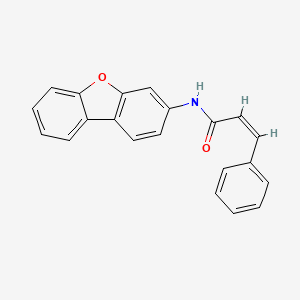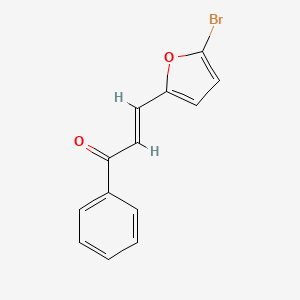
4-Methoxyphenol, 2-(N-morpholinyl)methyl-
Vue d'ensemble
Description
4-Methoxyphenol, 2-(N-morpholinyl)methyl- is an organic compound that features a methoxy group attached to a phenol ring, with a morpholinylmethyl substituent
Applications De Recherche Scientifique
4-Methoxyphenol, 2-(N-morpholinyl)methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its neuroprotective properties and potential use in treating neurodegenerative diseases.
Industry: Utilized as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenol, 2-(N-morpholinyl)methyl- typically involves the reaction of 4-methoxyphenol with formaldehyde and morpholine. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The process involves the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product.
Industrial Production Methods
In an industrial setting, the production of 4-Methoxyphenol, 2-(N-morpholinyl)methyl- can be scaled up by optimizing reaction conditions such as temperature, pressure, and reactant concentrations. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxyphenol, 2-(N-morpholinyl)methyl- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The Schiff base intermediate can be reduced to yield the final product.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: The final product, 4-Methoxyphenol, 2-(N-morpholinyl)methyl-.
Substitution: Various substituted phenolic compounds.
Mécanisme D'action
The mechanism of action of 4-Methoxyphenol, 2-(N-morpholinyl)methyl- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and inhibits enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Neuroprotective Effects: Modulates signaling pathways involved in neuronal survival and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenol: Shares the methoxyphenol structure but lacks the morpholinylmethyl substituent.
2-Methoxy-5-(phenylamino)methylphenol: Contains a phenylamino group instead of a morpholinyl group.
Uniqueness
4-Methoxyphenol, 2-(N-morpholinyl)methyl- is unique due to its combination of a methoxy group and a morpholinylmethyl substituent, which imparts distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
4-methoxy-2-(morpholin-4-ylmethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-15-11-2-3-12(14)10(8-11)9-13-4-6-16-7-5-13/h2-3,8,14H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTYVOHMIICXCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl [1-(2,4-dimethylphenyl)ethyl]carbamate](/img/structure/B5473078.png)
![2,6-dicyclohexylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5473082.png)
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B5473090.png)
![N-methyl-1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-{[2-(1-pyrrolidinyl)-5-pyrimidinyl]methyl}methanamine](/img/structure/B5473091.png)
![(4aS*,8aR*)-1-isobutyl-6-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5473095.png)
![N-[(3-methylphenyl)(phenyl)methyl]methanesulfonamide](/img/structure/B5473105.png)
![2-{2-[2-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-imidazol-1-yl]phenyl}ethanol](/img/structure/B5473111.png)


![4-bromo-2-[3-(2-thienyl)acryloyl]phenyl 4-nitrobenzoate](/img/structure/B5473124.png)
![4-(1H-imidazol-1-ylmethyl)-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B5473127.png)
![N-[3-(2-amino-1,3-thiazol-4-yl)propyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5473132.png)
![10,10-dichloro-N-(2,4,6-trimethylphenyl)tricyclo[7.1.0.04,6]decane-5-carboxamide](/img/structure/B5473148.png)
